molecular formula C22H29N3O2 B3736737 [4-(diethylamino)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone CAS No. 5729-64-6

[4-(diethylamino)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B3736737
CAS No.: 5729-64-6
M. Wt: 367.5 g/mol
InChI Key: KNQNCEASQVEHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Diethylamino)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone is a piperazine-based methanone derivative characterized by two distinct aromatic substituents: a 4-diethylaminophenyl group and a 2-methoxyphenyl moiety attached to the piperazine ring. This compound’s structural complexity grants it unique physicochemical properties, such as a moderate lipophilicity (logP ≈ 3.5–3.6) and a molecular weight of ~361–408 g/mol, depending on substituent variations .

Properties

IUPAC Name

[4-(diethylamino)phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-4-23(5-2)19-12-10-18(11-13-19)22(26)25-16-14-24(15-17-25)20-8-6-7-9-21(20)27-3/h6-13H,4-5,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQNCEASQVEHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362123
Record name ST50698171
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5729-64-6
Record name ST50698171
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(diethylamino)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone typically involves the reaction of 4-(diethylamino)benzoyl chloride with 4-(2-methoxyphenyl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(Diethylamino)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

The compound [4-(diethylamino)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone , also known by its chemical formula C22H30N4OC_{22}H_{30}N_{4}O, has garnered attention in various scientific research applications due to its structural characteristics and potential pharmacological properties. This article explores the compound's applications across different fields, including medicinal chemistry, neuropharmacology, and drug development.

Properties

  • Molecular Weight : 374.50 g/mol
  • CAS Number : 307348-08-9
  • Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate neurotransmitter systems. Its structural similarities to known psychoactive substances suggest that it could have applications in treating various neurological disorders.

Case Studies

  • Serotonin Receptor Modulation : Research indicates that derivatives of piperazine can act as selective serotonin receptor modulators, potentially offering new avenues for the treatment of depression and anxiety disorders .
  • Antinociceptive Effects : Studies have shown that compounds with similar structures exhibit antinociceptive properties, making them candidates for pain management therapies .

Neuropharmacology

Given its potential interactions with neurotransmitter systems, the compound is being explored for its effects on cognitive functions and mood regulation.

Research Findings

  • Cognitive Enhancement : Preliminary studies suggest that piperazine derivatives can enhance cognitive functions by modulating dopaminergic pathways, which are crucial for learning and memory .
  • Mood Disorders : The compound's ability to interact with serotonin receptors positions it as a candidate for further studies in mood disorder treatments .

Drug Development

The compound's unique structure makes it a valuable candidate for drug development programs aimed at creating new therapeutic agents.

Drug Design Insights

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the compound's structure affect its biological activity can lead to the development of more potent and selective drugs.
  • Lead Compound Identification : The compound may serve as a lead structure for synthesizing analogs that exhibit improved pharmacological profiles.

Mechanism of Action

The mechanism of action of [4-(diethylamino)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Their Implications

The target compound’s structure can be compared to analogs with variations in the aromatic substituents or piperazine modifications. Key examples include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Key Substituents Molecular Weight (g/mol) logP Notable Features Biological Activity
[4-(Diethylamino)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone Diethylamino (phenyl), 2-methoxyphenyl (piperazine) ~375–385 (estimated) ~3.5–3.6 Strong electron-donating groups enhance receptor affinity. Potential adrenergic/serotonin receptor modulation
[4-(2-Methoxyphenyl)piperazin-1-yl][4-(1H-pyrrol-1-yl)phenyl]methanone (Y040-9777) Pyrrole (phenyl), 2-methoxyphenyl (piperazine) 361.44 3.55 Pyrrole increases aromatic π-π interactions. Antimicrobial activity hypothesized
[4-(3-Methoxyphenyl)piperazin-1-yl][3-(1H-pyrrol-1-yl)phenyl]methanone 3-Methoxyphenyl (piperazine), pyrrole (phenyl) 361.4 3.55 Meta-methoxy reduces steric hindrance vs. ortho-substitution. Enhanced CNS penetration predicted
(3-Fluorophenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone Fluorophenyl, 4-methoxybenzyl (piperazine) 328.4 ~2.8 Fluorine enhances metabolic stability; lower logP improves solubility. Cardiovascular applications (e.g., calcium channel modulation)
{2-[(4-Methoxybenzyl)amino]-1,3-thiazol-4-yl}(4-phenylpiperazin-1-yl)methanone Thiazole, 4-methoxybenzylamino 408.5 ~3.8 Thiazole moiety introduces heterocyclic reactivity. Dual antimicrobial/neuroactive potential
4-(4-Hydroxyphenyl)piperazin-1-ylmethanone 4-Hydroxyphenyl (piperazine), bromophenyl 391.3 ~2.5 Hydroxyl group enhances hydrogen bonding; bromine increases lipophilicity. Anticancer activity (DNA intercalation)

Pharmacological and Functional Differences

  • Receptor Selectivity: The diethylamino group in the target compound likely enhances binding to adrenergic receptors (α/β subtypes) due to its strong electron-donating nature, whereas analogs with sulfonyl groups (e.g., ) may exhibit serotonin receptor antagonism .
  • Metabolic Stability : Fluorine-substituted analogs () show increased resistance to cytochrome P450 oxidation compared to methoxy- or hydroxyl-substituted derivatives .
  • Antimicrobial vs. Neuroactive Profiles : Thiazole-containing derivatives () demonstrate broader antimicrobial activity due to thiazole’s heterocyclic reactivity, while pyrrole/phenyl analogs () are more CNS-penetrant .

Biological Activity

[4-(diethylamino)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone, with the molecular formula C22H29N3O2, is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. Its unique structure, featuring a diethylamino group and a methoxyphenyl group attached to a piperazine ring, positions it as a potential candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound is believed to modulate the activity of these targets, influencing various signaling pathways. For instance, its structural components suggest potential interactions with dopamine and serotonin receptors, which are critical in the treatment of psychiatric disorders.

1. Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects. In animal models, compounds similar to this compound have shown significant reductions in depressive behaviors, likely through the modulation of serotonin and norepinephrine levels in the brain.

2. Antipsychotic Properties

Studies have demonstrated that compounds with similar structural motifs can bind selectively to dopamine D3 receptors. For instance, a related compound, WC-10, exhibited high affinity for D3 receptors compared to D2 receptors, suggesting that this compound may possess antipsychotic properties by targeting these pathways .

3. Anticancer Potential

Preliminary studies have indicated that piperazine derivatives may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been observed in vitro, suggesting a potential mechanism through which it may inhibit tumor growth.

Research Findings and Case Studies

StudyFindings
Chu et al. (2005)Reported high selectivity of similar compounds for D3 receptors over D2 receptors .
In vitro studiesDemonstrated dose-dependent inhibition of cancer cell proliferation by piperazine derivatives .
Animal modelsShowed significant antidepressant effects with reduced immobility in forced swim tests .

Synthetic Routes

The synthesis of this compound typically involves the reaction of 4-(diethylamino)benzoyl chloride with 4-(2-methoxyphenyl)piperazine in the presence of a base like triethylamine. This method ensures high yield and purity, making it suitable for both laboratory and industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing [4-(diethylamino)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as amide coupling or nucleophilic substitution. For example, piperazine derivatives often require base-catalyzed reactions (e.g., triethylamine) in aprotic solvents (DMF, acetonitrile) under reflux. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is critical for isolating high-purity products. Yield optimization may depend on stoichiometric ratios of reactants and reaction time .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., diethylamino and methoxyphenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can solubility and formulation challenges be addressed for in vitro assays?

  • Methodological Answer : Solubility screening in DMSO (for stock solutions) followed by dilution in buffered saline (pH 7.4) is standard. For low aqueous solubility, co-solvents (e.g., PEG-400) or nanoformulation (liposomes) may enhance bioavailability. Thermal analysis (DSC) can predict stability in solid-state formulations .

Advanced Research Questions

Q. What experimental strategies are used to evaluate receptor-binding affinity and selectivity (e.g., serotonin/dopamine receptors)?

  • Methodological Answer :

  • Radioligand Binding Assays : Competitive binding studies with ³H-labeled antagonists (e.g., ketanserin for 5-HT₂A receptors) in transfected HEK293 cells. Data normalized via IC₅₀ and Ki values .
  • Functional Assays : Calcium flux or cAMP accumulation assays to assess agonism/antagonism .

Q. How can contradictory data on biological activity (e.g., neuroprotective vs. cytotoxic effects) be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions (cell type, concentration range). Dose-response validation (e.g., 0.1–100 µM) and orthogonal assays (e.g., MTT for cytotoxicity, ROS detection for oxidative stress) are essential. Meta-analysis of structural analogs (e.g., fluorophenyl vs. methoxyphenyl substituents) can clarify structure-activity relationships .

Q. What computational and experimental approaches support structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Molecular Docking : Use X-ray crystal structures (e.g., 5-HT₁A receptor PDB: 6G79) to predict binding poses .

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with bromo or methyl groups) and compare bioactivity (Table 1) .

    Table 1 : SAR of Piperazine Methanone Derivatives

    Substituent (R)Receptor Affinity (Ki, nM)Biological Activity
    4-Methoxy5-HT₁A: 12 ± 2Antidepressant
    4-Bromo5-HT₁A: 45 ± 5Reduced potency
    4-Methyl5-HT₁A: 28 ± 3Moderate activity

Q. What protocols ensure stability during long-term storage and in biological matrices?

  • Methodological Answer :

  • Storage : Lyophilized powder at -20°C under argon. Monitor degradation via LC-MS every 6 months .
  • In Plasma : Stability assessed by spiking compound into rat plasma, incubating at 37°C, and quantifying via LC-MS/MS over 24 hours .

Q. How can synergistic effects with existing therapeutics (e.g., chemotherapeutics) be systematically tested?

  • Methodological Answer : Combinatorial screening using Chou-Talalay’s median-effect principle. Co-treat cells (e.g., MCF-7) with varying ratios of the compound and doxorubicin. Calculate combination index (CI) via CompuSyn software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(diethylamino)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
[4-(diethylamino)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.